1-Benzyl-3-methylpiperidine-4-carbonitrile
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Overview
Description
1-Benzyl-3-methylpiperidine-4-carbonitrile is a chemical compound with the molecular formula C14H18N2 and a molecular weight of 214.31 g/mol . This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its diverse biological activities .
Preparation Methods
. The reaction conditions often include the use of solvents like dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Benzyl-3-methylpiperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the nitrile group to an amine.
Scientific Research Applications
1-Benzyl-3-methylpiperidine-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical drugs.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-methylpiperidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor functions, leading to various biological effects .
Comparison with Similar Compounds
1-Benzyl-3-methylpiperidine-4-carbonitrile can be compared with other piperidine derivatives, such as:
1-Benzyl-3-methoxycarbonyl-4-piperidone: This compound has a similar structure but with a methoxycarbonyl group instead of a cyano group.
Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate: Another similar compound with a carboxylate group, used in different synthetic applications. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C14H18N2 |
---|---|
Molecular Weight |
214.31 g/mol |
IUPAC Name |
1-benzyl-3-methylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C14H18N2/c1-12-10-16(8-7-14(12)9-15)11-13-5-3-2-4-6-13/h2-6,12,14H,7-8,10-11H2,1H3 |
InChI Key |
SQZXLXJCTKIWBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCC1C#N)CC2=CC=CC=C2 |
Origin of Product |
United States |
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